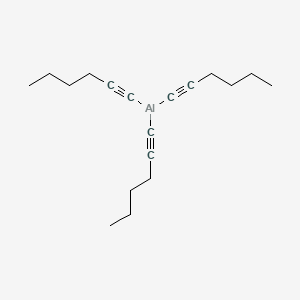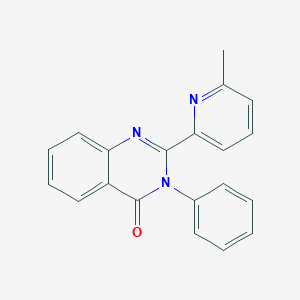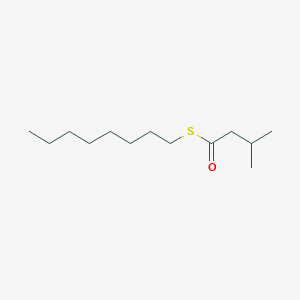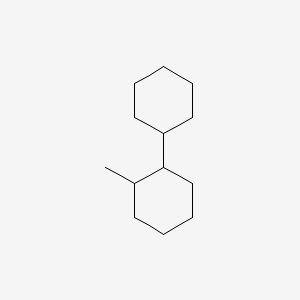![molecular formula C8H14O B14668859 6-Methylbicyclo[4.1.0]heptan-1-ol CAS No. 50338-56-2](/img/structure/B14668859.png)
6-Methylbicyclo[4.1.0]heptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylbicyclo[410]heptan-1-ol is an organic compound with the molecular formula C8H14O It is a bicyclic alcohol, characterized by a bicyclo[410]heptane ring system with a methyl group and a hydroxyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbicyclo[4.1.0]heptan-1-ol typically involves the cyclization of suitable precursors. One common method is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum(II) or gold(I) . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloisomerization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylbicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Formation of 6-Methylbicyclo[4.1.0]heptan-2-one.
Reduction: Formation of 6-Methylbicyclo[4.1.0]heptane.
Substitution: Formation of 6-Methylbicyclo[4.1.0]heptan-1-chloride or 6-Methylbicyclo[4.1.0]heptan-1-bromide.
Applications De Recherche Scientifique
6-Methylbicyclo[4.1.0]heptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Methylbicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- 6-Methylbicyclo[4.1.0]heptan-2-ol
- 6-Methylbicyclo[4.1.0]heptan-2-one
- 7-Oxabicyclo[4.1.0]heptan-2-one
Uniqueness: 6-Methylbicyclo[4.1.0]heptan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
50338-56-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
6-methylbicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7,9)6-7/h9H,2-6H2,1H3 |
Clé InChI |
DJZZWSRQZDNJMU-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


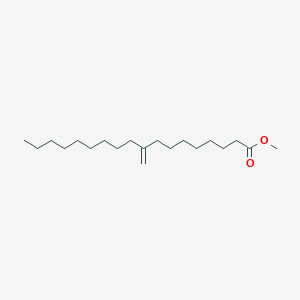
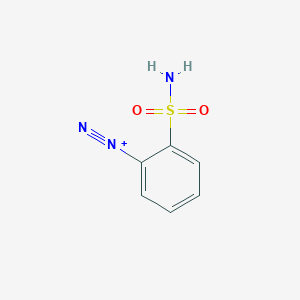
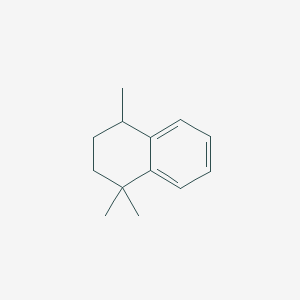
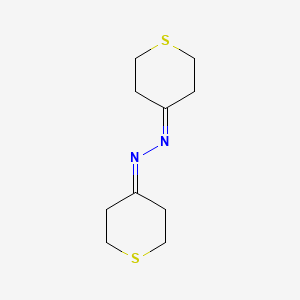
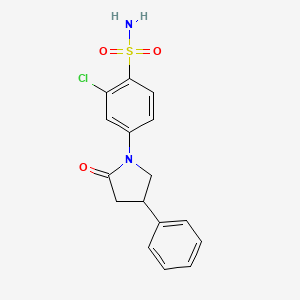
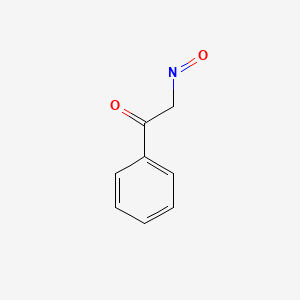
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
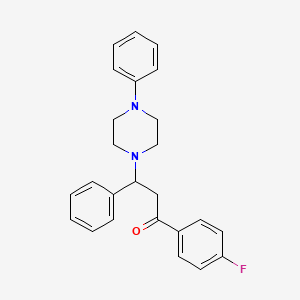
![Thieno[2,3-b]furan](/img/structure/B14668842.png)

